molecular formula C14H30O2S2 B1670028 1,10-Bis(ethylsulfinyl)decane CAS No. 28242-23-1

1,10-Bis(ethylsulfinyl)decane

Cat. No.: B1670028
CAS No.: 28242-23-1
M. Wt: 294.5 g/mol
InChI Key: CVRHBRSXCPLOOB-ROUUACIJSA-N
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Description

1,10-Bis(ethylsulfinyl)decane (CAS 28242-23-1) is a sulfoxide derivative with a decane backbone and ethylsulfinyl (-S(O)CH₂CH₃) groups at both termini . Its molecular formula is C₁₄H₃₀O₂S₂, and it belongs to the class of organosulfur compounds.

Properties

CAS No.

28242-23-1

Molecular Formula

C14H30O2S2

Molecular Weight

294.5 g/mol

IUPAC Name

1,10-bis(ethylsulfinyl)decane

InChI

InChI=1S/C14H30O2S2/c1-3-17(15)13-11-9-7-5-6-8-10-12-14-18(16)4-2/h3-14H2,1-2H3

InChI Key

CVRHBRSXCPLOOB-ROUUACIJSA-N

SMILES

CCS(=O)CCCCCCCCCCS(=O)CC

Canonical SMILES

CCS(=O)CCCCCCCCCCS(=O)CC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Decane, 1,10-bis(ethylsulfinyl)-;  1,10-Bis(ethylsulfinyl)decane;  1,10-Di(ethylsulfinyl)decane.

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Analogs:

1,10-Bis(methylsulfinyl)decane (CAS 28242-22-0): Differs by having methylsulfinyl (-S(O)CH₃) groups instead of ethylsulfinyl .

1,10-Bis(2-methyl-4-aminoquinolinium chloride)-decane: A bis-quaternary ammonium salt with a decane backbone and charged aromatic substituents .

Structural Differences:
  • Alkyl vs. Aromatic Substituents : The sulfinyl compounds feature neutral sulfoxide groups, whereas the quaternary ammonium analog is ionic, significantly altering solubility and reactivity.
  • Chain Length and Hydrophobicity : The ethyl group in 1,10-bis(ethylsulfinyl)decane increases lipophilicity compared to the methyl analog, as reflected in higher estimated LogP values (Table 1).

Physicochemical Properties and Implications

Table 1: Comparative Physicochemical Properties

Property This compound 1,10-Bis(methylsulfinyl)decane 1,10-Bis(2-methyl-4-aminoquinolinium chloride)-decane
Molecular Formula C₁₄H₃₀O₂S₂ C₁₂H₂₆O₂S₂ C₃₀H₃₄Cl₂N₄ (estimated)
Molecular Weight ~294.5 g/mol 266.46 g/mol ~537.5 g/mol
Physical State Solid (inferred) Solid Likely solid (ionic salt)
Boiling Point Not available 473.5°C (760 mmHg) Not available
LogP ~5.5 (estimated) 4.595 Lower (ionic nature reduces lipophilicity)
Solubility Likely soluble in DMSO Soluble in DMSO, ethanol, H₂O, or DMF Water-soluble (due to ionic charge)
Key Observations:
  • Lipophilicity : The ethylsulfinyl derivative’s higher LogP (~5.5 vs. 4.595) suggests greater membrane permeability, making it more suited for hydrophobic environments .
  • Thermal Stability : The methyl analog’s high boiling point (473.5°C) implies strong intermolecular forces, a trait likely shared by the ethyl variant due to similar sulfoxide polarity .
  • Solubility : While both sulfinyl compounds dissolve in polar aprotic solvents like DMSO, the quaternary ammonium salt’s ionic nature enhances aqueous solubility, favoring antimicrobial applications .

This compound

  • Pharmaceutical Intermediates : As a lipophilic scaffold for drug delivery systems.
  • Material Science: Sulfoxides are known for their polarity and stability, useful in coatings or ionic liquids .

1,10-Bis(methylsulfinyl)decane

  • In Vivo Formulations : highlights its use in injectable and oral preparations (e.g., dissolved in DMSO or PEG300) .
  • Drug Design : High LogP and solid-state stability make it a candidate for prolonged-release formulations.

Bis-Quaternary Ammonium Salts

  • Antimicrobial Agents : Used in synergistic microbicidal compositions due to their ionic charge disrupting microbial membranes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,10-Bis(ethylsulfinyl)decane
Reactant of Route 2
Reactant of Route 2
1,10-Bis(ethylsulfinyl)decane

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